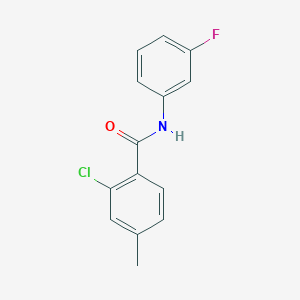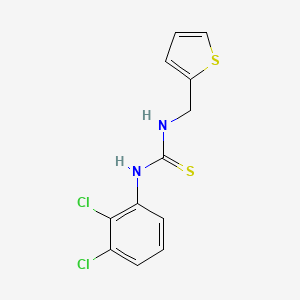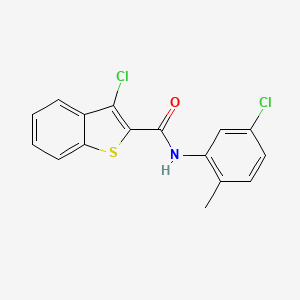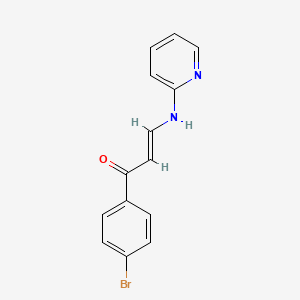
N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea, also known as BDU, is a chemical compound that has been extensively studied for its potential use in scientific research. BDU is a potent inhibitor of the protein kinase C (PKC) family, which plays a critical role in intracellular signal transduction pathways.
作用機序
N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea acts as a potent inhibitor of PKC, which is a family of serine/threonine kinases that play a critical role in intracellular signal transduction pathways. PKC is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, this compound can disrupt these cellular processes and potentially have therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects in models of Alzheimer's disease and stroke. Additionally, this compound has been shown to have cardioprotective effects in models of heart disease.
実験室実験の利点と制限
One of the main advantages of using N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea in lab experiments is its potent inhibitory effects on PKC. This makes it a useful tool for studying the role of PKC in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea. One area of research is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of research is the investigation of the potential therapeutic effects of this compound in various disease models, including cancer, Alzheimer's disease, and heart disease. Finally, research on the potential toxicity of this compound in different cell types and experimental conditions is also an important area of future research.
合成法
N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenylisocyanate with 1,3-benzodioxole-5-carboxylic acid. The resulting intermediate is then reacted with urea to yield this compound.
科学的研究の応用
N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea has been used in a wide range of scientific research applications, including cancer research, neurological disorders, and cardiovascular diseases. It has been shown to have potential therapeutic effects in a variety of disease models, including cancer, Alzheimer's disease, and stroke.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-8-1-3-11(10(16)5-8)18-14(19)17-9-2-4-12-13(6-9)21-7-20-12/h1-6H,7H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMJKWDADQQEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5715566.png)
![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B5715573.png)

![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5715579.png)
![4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5715587.png)
![N-(2-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5715594.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzamide](/img/structure/B5715609.png)





![methyl {[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5715655.png)